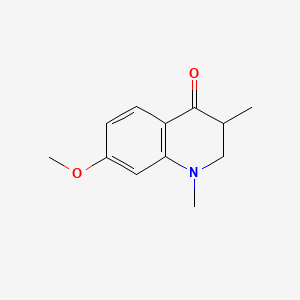
1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoacetophenone with dimethyl carbonate in the presence of a base, followed by cyclization to form the quinolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinone to its corresponding tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with similar structural features but different biological activities.
4-Hydroxy-2-quinolone: Known for its antimicrobial properties and used in various pharmaceutical applications.
2,4-Dihydroxyquinoline: Exhibits different tautomeric forms and is studied for its potential therapeutic properties.
Uniqueness
1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
53207-51-5 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C12H15NO2/c1-8-7-13(2)11-6-9(15-3)4-5-10(11)12(8)14/h4-6,8H,7H2,1-3H3 |
Clé InChI |
RJNBGHNHTZUKQP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C2=C(C1=O)C=CC(=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




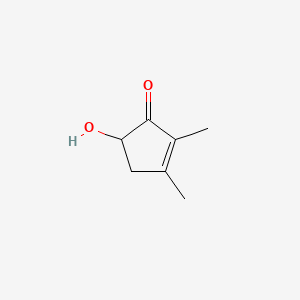

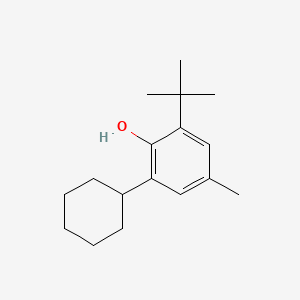
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
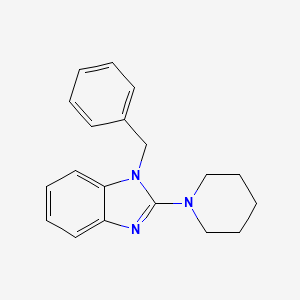
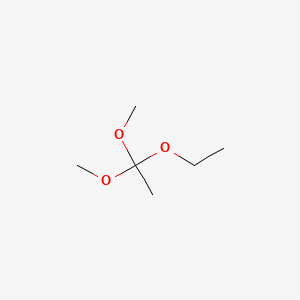

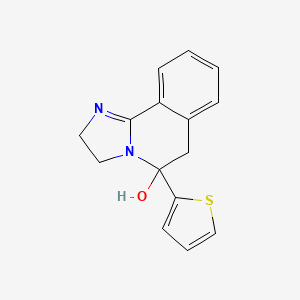
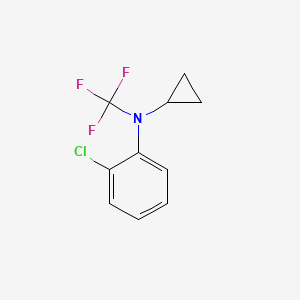
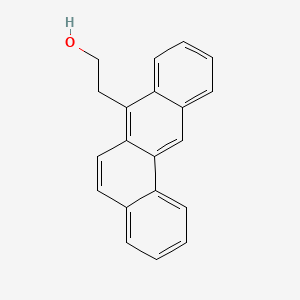
![5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946522.png)
